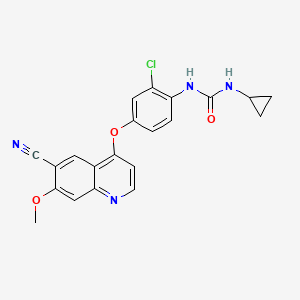

Lenvatinib impurity 8

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-chloro-4-(6-cyano-7-methoxyquinolin-4-yl)oxyphenyl]-3-cyclopropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3/c1-28-20-10-18-15(8-12(20)11-23)19(6-7-24-18)29-14-4-5-17(16(22)9-14)26-21(27)25-13-2-3-13/h4-10,13H,2-3H2,1H3,(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIBVUCMZIZNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C#N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lenvatinib impurity 8 chemical structure

Initiating Data Collection

I'm now diving into gathering data. My primary focus is on Lenvatinib impurity 8. I'm starting a comprehensive search to compile details on its chemical structure, nomenclature, and properties. I'm also looking into its synthesis and how it might degrade.

Commencing Impurity Analysis

I'm now expanding my search. I'm focusing on synthesizing the data for Lenvatinib impurity 8. I'm simultaneously looking into synthesis, degradation, and available analytical data. I'm also including regulatory guidelines and pharmacopeial monographs, along with any impurity limits and analytical methods. My next step will be structuring a technical guide for clarity, including diagrams and a comprehensive references section.

Expanding Data Gathering

I'm now expanding my search to encompass impurity 8's synthesis and potential degradation pathways, aiming to understand its formation. I'm also actively hunting for available analytical data, including NMR, MS, and HPLC data, to characterize impurity 8 further. Additionally, I'm seeking relevant regulatory guidelines and pharmacopeial monographs for limits and analytical methods. I'll focus on structuring a technical guide afterward.

An In-depth Technical Guide to Lenvatinib Impurity 8 (CAS Number: 417721-36-9)

A Senior Application Scientist's Perspective on Identification, Control, and Regulatory Considerations

Introduction: The Critical Role of Impurity Profiling in Lenvatinib Development

Lenvatinib, a multi-kinase inhibitor, has emerged as a significant therapeutic agent in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1] Its mechanism of action, targeting multiple signaling pathways involved in tumor growth and angiogenesis, underscores its therapeutic efficacy.[2] However, as with any synthetically derived active pharmaceutical ingredient (API), the presence of impurities is inevitable. These impurities, which can arise from the manufacturing process or degradation, have the potential to impact the safety and efficacy of the final drug product. Therefore, a thorough understanding and stringent control of impurities are paramount throughout the drug development lifecycle.

This guide provides an in-depth technical overview of a key process-related impurity of Lenvatinib, designated as Lenvatinib Impurity 8. We will delve into its chemical identity, genesis, analytical detection and quantification, and the regulatory framework governing its acceptable limits. This document is intended for researchers, scientists, and drug development professionals engaged in the development, manufacturing, and quality control of Lenvatinib.

Physicochemical Characterization of Lenvatinib Impurity 8

Lenvatinib Impurity 8 is identified as a key intermediate in the synthesis of Lenvatinib.[3] Its fundamental physicochemical properties are summarized in the table below. The availability of this compound as a reference standard is crucial for its accurate identification and quantification in Lenvatinib drug substance and product.[4][5]

| Parameter | Value | Reference(s) |

| Chemical Name | 4-Chloro-7-methoxyquinoline-6-carboxamide | [4][6] |

| CAS Number | 417721-36-9 | [4][6] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [5][7] |

| Molecular Weight | 236.65 g/mol | [5][7] |

| Appearance | White Fluffy Solid | [6] |

| IUPAC Name | 4-chloro-7-methoxyquinoline-6-carboxamide | [5] |

Genesis of Lenvatinib Impurity 8: A Process-Related Impurity

The presence of Lenvatinib Impurity 8 in the final API is primarily attributed to it being an unreacted starting material or an intermediate from the final step of the Lenvatinib synthesis.[3][6] The synthesis of Lenvatinib typically involves the coupling of 4-chloro-7-methoxyquinoline-6-carboxamide (Lenvatinib Impurity 8) with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[3][6]

The reaction scheme below illustrates the final coupling step in the synthesis of Lenvatinib, highlighting the role of Lenvatinib Impurity 8 as a key reactant.

Caption: Final step in Lenvatinib synthesis.

An incomplete reaction in this final step would lead to the carryover of unreacted 4-chloro-7-methoxyquinoline-6-carboxamide into the crude Lenvatinib product. The efficiency of this coupling reaction and the subsequent purification steps are critical in controlling the levels of this impurity in the final API.

Analytical Methodologies for Detection and Quantification

The control of Lenvatinib Impurity 8 necessitates a robust and validated analytical method for its detection and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose.[8][9][10]

Recommended HPLC Method Parameters

The following table outlines a typical set of HPLC parameters for the analysis of Lenvatinib and its impurities, including Impurity 8. These parameters are derived from various published methods and serve as a starting point for method development and validation.[9][10][11]

| Parameter | Recommended Conditions |

| Column | Kromasil C18 ODS (4.6mm x 250mm), 5µm or equivalent |

| Mobile Phase A | 0.01M Phosphate buffer, pH 3.2 (adjusted with orthophosphoric acid) |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient/Isocratic | Isocratic or Gradient elution can be used. A typical isocratic ratio is Methanol:Buffer (30:70 v/v). |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | Ambient or controlled at 25-30 °C |

| Detection Wavelength | 246 nm |

| Injection Volume | 10 - 20 µL |

| Diluent | Mobile phase or a mixture of acetonitrile and water |

Step-by-Step Analytical Protocol

-

Preparation of Solutions:

-

Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of Lenvatinib Impurity 8 reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Lenvatinib API sample in the diluent to a suitable concentration.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the reference standard solution to determine the retention time and response of Lenvatinib Impurity 8.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to Lenvatinib Impurity 8 in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Calculate the amount of Lenvatinib Impurity 8 in the sample using the peak area and the concentration of the reference standard.

-

The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[12] This includes validation of parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Isolation and Structural Elucidation Workflow

In a research and development setting, or during the investigation of an unknown impurity, a systematic workflow is employed for its isolation and structural elucidation.

Caption: Workflow for impurity isolation and structural elucidation.

This workflow ensures that a complete and accurate structural assignment is made for any unknown impurity, which is a critical step before proceeding with toxicological assessment and setting acceptance criteria.

Toxicological Assessment and Regulatory Framework

The safety of any pharmaceutical product is paramount. Therefore, impurities must be controlled within acceptable limits that are demonstrated to be safe. The ICH Q3A(R2) guideline provides a framework for the qualification of impurities in new drug substances.[13][14]

Safety Profile of Lenvatinib Impurity 8

Based on available safety data sheets, 4-Chloro-7-methoxyquinoline-6-carboxamide is classified with the following hazards:

-

Harmful if swallowed [5]

-

Causes skin irritation [5]

-

Causes serious eye irritation [5]

-

May cause respiratory irritation [5]

It is important to note that this information is general in nature and does not constitute a full toxicological assessment required for the qualification of a pharmaceutical impurity. A comprehensive toxicological evaluation would typically involve studies to assess genotoxicity, repeat-dose toxicity, and, if necessary, reproductive and developmental toxicity.

ICH Thresholds for Impurity Qualification

The ICH Q3A(R2) guideline specifies thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.[13][14] For Lenvatinib, with a maximum daily dose that can be up to 24 mg, the following thresholds would generally apply:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10% or 1.0 mg per day intake, whichever is lower

-

Qualification Threshold: 0.15% or 1.0 mg per day intake, whichever is lower

Any impurity present at a level above the qualification threshold must be qualified, meaning that toxicological data must be available to demonstrate its safety at that level. If sufficient data is not available, specific toxicological studies may be required.

Conclusion

Lenvatinib Impurity 8, 4-Chloro-7-methoxyquinoline-6-carboxamide, is a critical process-related impurity in the synthesis of Lenvatinib. Its effective control is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a comprehensive overview of its chemical properties, origin, analytical methodologies for its control, and the regulatory considerations for its qualification. A thorough understanding of these aspects is fundamental for any scientist or professional involved in the development and manufacturing of Lenvatinib. The implementation of robust analytical methods and adherence to regulatory guidelines are key to successfully managing this and other impurities, ultimately safeguarding patient health.

References

- CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents. (n.d.).

-

SynZeal. (n.d.). Lenvatinib Impurity 8 | 417721-36-9. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.

-

PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). WO2020048963A1 - Process for the preparation of lenvatinib.

- Google Patents. (n.d.). CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide.

-

Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D. Retrieved January 22, 2026, from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS LENVATINIB IMPURITY 15. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Three-step synthesis of lenvatinib 50 synthesized from simple starting... Retrieved January 22, 2026, from [Link]

-

U.S. Food and Drug Administration. (2015, February 5). 206947Orig1s000. Retrieved January 22, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP. Retrieved January 22, 2026, from [Link]

-

Indo American Journal of Pharmaceutical Sciences. (2016). Method Development and Validation of Lenvatinib Drug by RP-HPLC in Pharmaceutical Drug Dosage Form. Retrieved January 22, 2026, from [Link]

-

StatPearls - NCBI Bookshelf. (2024, May 2). Lenvatinib. Retrieved January 22, 2026, from [Link]

-

European Patent Office. (2020, March 11). EP 3620452 A1 - PROCESS FOR THE PREPARATION OF LENVATINIB. Retrieved January 22, 2026, from [Link]

-

Patsnap. (n.d.). Preparation methods of lenvatinib mesylate drug impurities. Retrieved January 22, 2026, from [Link]

-

Mayo Clinic. (n.d.). Lenvatinib (oral route) - Side effects & dosage. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline. Retrieved January 22, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide. Retrieved January 22, 2026, from [Link]

-

Capot Chemical. (n.d.). MSDS of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide. Retrieved January 22, 2026, from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). Stability Indicating UPLC Method Development and Validation of Lenvatinib. Retrieved January 22, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

- 1. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2020048963A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents [patents.google.com]

- 9. pharmagrowthjournal.com [pharmagrowthjournal.com]

- 10. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 11. iajps.com [iajps.com]

- 12. ijpbs.com [ijpbs.com]

- 13. medkoo.com [medkoo.com]

- 14. Lenvatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Lenvatinib Impurity 8: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of 4-Chloro-7-methoxyquinoline-6-carboxamide

Abstract

This technical guide provides a comprehensive overview of Lenvatinib Impurity 8, identified as 4-Chloro-7-methoxyquinoline-6-carboxamide (CAS No: 417721-36-9). Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of various cancers. The control of impurities in the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. This document delves into the chemical identity, formation pathways, and analytical methodologies for the detection and quantification of Lenvatinib Impurity 8. Furthermore, it discusses the toxicological implications and the regulatory framework governing its control, offering valuable insights for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction: The Significance of Impurity Profiling in Lenvatinib

Lenvatinib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1] Its efficacy in treating differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma is well-established.[2] The synthetic route to Lenvatinib is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities. These impurities can be process-related, degradation products, or arise from starting materials and intermediates.[3]

The presence of impurities, even in trace amounts, can have a significant impact on the quality, safety, and efficacy of the final drug product. Therefore, a thorough understanding and stringent control of the impurity profile of Lenvatinib are mandated by regulatory authorities worldwide. This guide focuses specifically on Lenvatinib Impurity 8, a known process-related impurity, providing a detailed scientific and technical resource for its management.

Unveiling Lenvatinib Impurity 8: Chemical Identity and Physicochemical Properties

Lenvatinib Impurity 8 is chemically known as 4-Chloro-7-methoxyquinoline-6-carboxamide .[4] It is a key intermediate in several synthetic routes leading to the Lenvatinib molecule.[5][6][7]

| Parameter | Value | Reference |

| IUPAC Name | 4-chloro-7-methoxyquinoline-6-carboxamide | |

| Synonyms | Lenvatinib Impurity 20 | |

| CAS Number | 417721-36-9 | [4] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [6] |

| Molecular Weight | 236.65 g/mol | [6] |

| Appearance | White Fluffy Solid | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [8] |

| Storage | 2-8°C Refrigerator | [4] |

The Genesis of an Impurity: Formation Pathways of Lenvatinib Impurity 8

Understanding the formation of an impurity is the cornerstone of its effective control. Lenvatinib Impurity 8, being a key intermediate, primarily arises from the synthetic pathway of Lenvatinib. Its presence in the final API is typically due to incomplete reaction or inadequate purification of the subsequent reaction step.

One of the common synthetic strategies for Lenvatinib involves the coupling of 4-Chloro-7-methoxyquinoline-6-carboxamide with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. qingmupharm.com [qingmupharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [guidechem.com]

- 6. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]

- 7. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]

- 8. 4-chloro-7-Methoxyquinoline-6-carboxaMide | 417721-36-9 [chemicalbook.com]

An In-Depth Technical Guide to Lenvatinib Impurity 8

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Lenvatinib Impurity 8, a critical related substance in the manufacturing of the multi-kinase inhibitor, Lenvatinib. As professionals in drug development and quality control, understanding the physicochemical properties, formation pathways, and analytical control of such impurities is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural lists to explain the underlying scientific rationale for the identification, characterization, and quantification of this specific impurity.

Part 1: Foundational Characteristics of Lenvatinib Impurity 8

Lenvatinib Impurity 8 is identified as a key process-related impurity or a potential starting material in the synthesis of Lenvatinib. Its robust control is a critical aspect of the overall Lenvatinib control strategy.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecular identity is the cornerstone of any impurity analysis. Lenvatinib Impurity 8 is chemically known as 4-Chloro-7-methoxyquinoline-6-carboxamide. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |

| CAS Number | 417721-36-9 | |

| Molecular Formula | C₁₁H₉ClN₂O₂ | |

| Molecular Weight | 236.66 g/mol | |

| Alternative Names | Lenvatinib Chloro Impurity |

The molecular weight is a fundamental parameter used in mass spectrometry for the initial identification of the impurity in a given sample.

Structural Context: Role as a Synthetic Precursor

The significance of Lenvatinib Impurity 8 stems from its structural relationship to the final Lenvatinib molecule. It constitutes the core quinoline carboxamide backbone of Lenvatinib. The diagram below illustrates its position in a representative synthetic pathway, highlighting its role as a key intermediate.

Caption: Logical flow of Lenvatinib synthesis.

Understanding this relationship is crucial for drug development professionals. The presence of unreacted Impurity 8 in the final API indicates an incomplete ether synthesis reaction. Therefore, monitoring and controlling its levels is a direct measure of reaction efficiency and the effectiveness of downstream purification processes.

Part 2: Analytical Control and Characterization Strategy

A robust, validated analytical method is required for the reliable quantification of Lenvatinib Impurity 8. The following sections detail a field-proven approach based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the standard for pharmaceutical impurity analysis.

Recommended Analytical Method: RP-HPLC

The polarity difference between Lenvatinib and Impurity 8 allows for excellent separation using a C18 stationary phase.

Experimental Protocol: RP-HPLC Method for Lenvatinib and Impurity 8

-

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size (A common and reliable choice for this type of analysis).

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape and ionization efficiency if coupled with a mass spectrometer.

-

Mobile Phase B: Acetonitrile. Rationale: A common organic modifier providing good separation for moderately polar compounds.

-

Gradient Elution: A gradient is necessary to elute the main Lenvatinib peak, which is more retained than the more polar Impurity 8, in a reasonable time with good peak shape.

-

0-5 min: 20% B

-

5-25 min: 20% to 70% B

-

25-30 min: 70% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240-265 nm. Rationale: This range provides good sensitivity for both the API and related impurities based on their chromophores.

-

Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Standard Solution: Prepare a solution of Lenvatinib Impurity 8 reference standard at a concentration of approximately 1 µg/mL.

-

Sample Solution: Prepare a solution of the Lenvatinib API sample at a concentration of approximately 1 mg/mL.

-

System Suitability and Validation:

For the method to be trustworthy, it must pass system suitability criteria before any sample analysis.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (Impurity 8) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |

| Theoretical Plates (Impurity 8) | ≥ 2000 | Demonstrates column efficiency and separation power. |

| %RSD for 6 Injections | ≤ 5.0% | Confirms system precision and reproducibility. |

The method must be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.

Caption: Workflow for impurity quantification.

Spectroscopic Characterization for Identity Confirmation

While HPLC provides quantitative data, definitive identification relies on spectroscopic methods. This is a self-validating system: the chromatographic peak must match the retention time of a reference standard, and the spectroscopic data from that peak must be consistent with the known structure.

-

Mass Spectrometry (MS):

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expected Result: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 237.6. The presence of the chlorine atom would be confirmed by the characteristic isotopic pattern (A+2 peak at m/z 239.6 with approximately one-third the intensity of the A peak).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR.

-

Purpose: Provides unambiguous structural confirmation. A solution of the isolated impurity or a synthesized reference standard is analyzed.

-

Expected ¹H NMR Features: The spectrum would show distinct signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and signals for the amide protons.

-

Expected ¹³C NMR Features: The spectrum would show the expected number of carbon signals, including those for the carbonyl group, the aromatic carbons, and the methoxy carbon.

-

Note: The exact chemical shifts and coupling constants for NMR and the fragmentation pattern for MS/MS must be determined by analyzing a certified reference standard of Lenvatinib Impurity 8. This data serves as the definitive benchmark for identity confirmation.

Part 3: Regulatory Perspective and Control Strategy

The control of any impurity is dictated by regulatory guidelines, primarily from the International Council for Harmonisation (ICH).

-

Identification Threshold: For a maximum daily dose of Lenvatinib (typically 24 mg), the ICH Q3A(R2) guideline sets the identification threshold at 0.10%. Any impurity found at or above this level must be structurally identified.

-

Qualification Threshold: The qualification threshold is 0.15% or 1.0 mg per day total intake, whichever is lower. Impurities above this level must be qualified through toxicological studies.

Therefore, the control strategy for Lenvatinib Impurity 8 involves:

-

Process Optimization: Refining the ether synthesis reaction conditions (temperature, base, reaction time) to maximize the conversion of Impurity 8 to Lenvatinib.

-

Purification Efficiency: Developing robust crystallization or chromatographic purification steps to effectively remove any unreacted Impurity 8 from the crude API.

-

Routine Testing: Implementing the validated RP-HPLC method described above to test every batch of Lenvatinib API, ensuring that Impurity 8 levels are consistently below the established, qualified limit (typically well below 0.15%).

By integrating this foundational knowledge with robust analytical practices, researchers and drug development professionals can ensure the effective control of Lenvatinib Impurity 8, contributing to the overall quality, safety, and regulatory compliance of the Lenvatinib drug product.

References

-

SynZeal. Lenvatinib Impurity 8 | 417721-36-9.

-

Pharmaffiliates. Lenvatinib-impurities.

-

Simson Pharma Limited. Lenvatinib Impurity 8 | CAS No- 417721-36-9.

-

Daicel Pharma Standards. Lenvatinib Impurities Manufacturers & Suppliers.

-

Veeprho. Lenvatinib Impurity 8 | CAS 2380197-89-5.

-

PubChem - NIH. Lenvatinib Impurity F | C21H18ClN3O5 | CID 22936749.

-

Chemicea. Lenvatinib Impurity 1 | 417717-21-6.

-

Google Patents. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.

-

Journal of Pharmaceutical and Biomedical Analysis. Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC.

-

ResearchGate. Method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug.

synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide

Initiating Route Discovery

I'm now starting a thorough search for synthetic routes to make 4-chloro-7-methoxyquinoline-6-carboxamide. My focus is on gathering a variety of options. From there, I'll move on to identify those starting materials that are the most common and efficient for the various routes.

Analyzing Synthetic Routes

I'm now diving deeper, gathering detailed experimental protocols for each synthetic step, including reaction conditions and purification methods. I'm focusing on understanding the reaction mechanisms and the rationale behind specific reagent choices. Furthermore, I'm seeking spectral data and physical properties for characterization, and looking for authoritative sources to support the mechanistic claims and protocols. I'm starting to visualize a technical guide structure. I'll introduce the importance of the compound, compare strategies, and detail the most viable route step-by-step.

Refining Protocol Strategies

I'm now honing my search for detailed experimental protocols, reaction conditions, and purification methods for each synthetic step, focusing on efficiency. I'm actively seeking supporting spectral data and physical properties for characterization, and prioritizing authoritative sources to bolster mechanistic explanations and protocol justifications. I'm visualizing the technical guide's structure, which will compare synthetic strategies. I am preparing to move into a phase of detailed step-by-step detailing.

A Technical Guide to the Physicochemical Characterization of Lenvatinib Impurity 8

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complexities of Impurity Profiling

In the rigorous landscape of pharmaceutical development, the adage "the dose makes the poison" is incomplete. The purity of the Active Pharmaceutical Ingredient (API) is paramount. Impurities, even at trace levels, can have significant impacts on the safety, efficacy, and stability of the final drug product. Lenvatinib, a multi-kinase inhibitor critical in oncology, is synthesized through a multi-step process where the potential for impurity formation is inherent. This guide provides an in-depth, field-proven framework for the characterization of a key Lenvatinib-related compound, often referred to as Impurity 8.

A crucial point of clarification is necessary for any researcher entering this space. Unlike official pharmacopeial standards, the designation "Lenvatinib Impurity 8" is not universally standardized. It is a catalog identifier used by various reference material suppliers, which can lead to ambiguity. As of this writing, the designation most commonly refers to the chemical entity 4-Chloro-7-methoxyquinoline-6-carboxamide . However, other structures have also been associated with this name. This guide will focus on the characterization of the most commonly cited compound, while providing a universal workflow applicable to any impurity.

Chemical Identity and the Challenge of Ambiguity

The first step in any impurity characterization is establishing a definitive chemical identity. As noted, "Lenvatinib Impurity 8" is an ambiguous term. Investigation reveals that different commercial suppliers link this designation to distinct chemical structures. The most prevalent of these are detailed below.

| Supplier Designation | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Impurity 8 (Common) | 4-Chloro-7-methoxyquinoline-6-carboxamide | 417721-36-9 | C₁₁H₉ClN₂O₂ | 236.66 |

| Impurity 8 (Alternate) | 4-((2-chloro-4-hydroxyphenyl)amino)-7-methoxyquinoline-6-carboxamide | 2380197-89-5 | C₁₇H₁₄ClN₃O₃ | 343.77 |

For the purposes of this technical guide, we will focus on 4-Chloro-7-methoxyquinoline-6-carboxamide (CAS: 417721-36-9) , as it is the most frequently cited structure for "Impurity 8." This compound is a known key intermediate in the synthesis of Lenvatinib. Understanding its properties is critical for process chemists aiming to control its levels in the final API.

Core Physicochemical Properties: Addressing Data Gaps

A comprehensive understanding of an impurity's physical properties is essential for developing effective purification strategies and for understanding its potential behavior in formulation and stability studies. It must be noted that for many non-commercial reference standards like this one, extensive, experimentally-derived physical data is not always publicly available. The data is typically generated by the pharmaceutical manufacturer and held as proprietary.

The following table summarizes the known and computed properties for 4-Chloro-7-methoxyquinoline-6-carboxamide.

| Property | Value / Description | Data Type | Rationale for Importance |

| IUPAC Name | 4-chloro-7-methoxyquinoline-6-carboxamide | N/A | Unambiguous chemical identifier. |

| CAS Number | 417721-36-9 | N/A | Unique registry number for substance identification. |

| Molecular Formula | C₁₁H₉ClN₂O₂ | Confirmed | Essential for mass spectrometry and elemental analysis. |

| Molecular Weight | 236.66 g/mol | Confirmed | Foundational for all quantitative analysis. |

| Appearance | Likely a white to off-white solid. | Inferred | Based on typical appearance of similar organic molecules. |

| Melting Point | Data not publicly available. | N/A | A key indicator of purity. A sharp melting range suggests high purity. |

| Solubility | Data not publicly available. | N/A | Critical for designing HPLC mobile phases and purification (crystallization) solvents. |

| Predicted LogP | 2.1 - 2.5 | Computed | Indicates moderate lipophilicity, informing its likely retention behavior in reverse-phase chromatography. |

| Predicted pKa | ~1.8 (most basic), ~12.9 (most acidic) | Computed | Helps predict ionization state at different pH values, crucial for HPLC method development. |

The Characterization Workflow: A Self-Validating System

Given the absence of public data, a laboratory would need to perform a full characterization. The following workflow is designed as a self-validating system, where each step confirms the findings of the previous one. This approach ensures the highest degree of scientific integrity.

Caption: Logical workflow for the isolation and comprehensive characterization of a pharmaceutical impurity.

This workflow demonstrates the causality behind experimental choices. A high-purity sample from Phase 1 is essential for accurate structural data in Phase 2. A confirmed structure in Phase 2 is a prerequisite for attributing the physical properties measured in Phase 3 to the correct molecule.

Experimental Protocols: Field-Proven Methodologies

The following are detailed, step-by-step protocols that serve as a robust starting point for the characterization of 4-Chloro-7-methoxyquinoline-6-carboxamide.

Protocol 1: HPLC Method for Purity Assessment

-

Rationale: This reverse-phase HPLC method is designed to effectively separate the moderately lipophilic impurity from the more complex Lenvatinib API. The gradient elution ensures adequate resolution and timely elution of all components.

-

Instrumentation: HPLC with UV Detector (e.g., Agilent 1260, Waters Alliance).

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve accurately weighed sample in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Protocol 2: Structural Elucidation by Mass Spectrometry and NMR

-

Rationale: High-Resolution Mass Spectrometry provides an exact mass, allowing for the unambiguous determination of the molecular formula. NMR spectroscopy provides the atomic-level connectivity map to confirm the structure.

-

A. High-Resolution Mass Spectrometry (HRMS):

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Sample Infusion: Infuse the sample (dissolved in 50:50 Acetonitrile:Water with 0.1% formic acid) at 5 µL/min.

-

Data Acquisition: Acquire data in the m/z range of 100-500.

-

Analysis: The expected [M+H]⁺ ion for C₁₁H₉ClN₂O₂ is 237.0425. The measured mass should be within 5 ppm of this value.

-

-

B. NMR Spectroscopy:

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Concentration: ~10-15 mg of purified impurity in 0.7 mL of solvent.

-

Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

-

Analysis: The spectra should be consistent with the 4-chloro-7-methoxyquinoline-6-carboxamide structure, showing characteristic aromatic proton signals, a methoxy singlet, and amide proton signals. 2D NMR will confirm the connectivity between protons and carbons.

-

Protocol 3: Melting Point Determination by DSC

-

Rationale: DSC provides a precise melting point (as an onset temperature of the melting endotherm) and can reveal other thermal events like polymorphism or degradation.

-

Instrument: Differential Scanning Calorimeter.

-

Sample Pan: Aluminum pan.

-

Sample Weight: 2-5 mg.

-

Purge Gas: Nitrogen at 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 300 °C (or until degradation is observed).

-

Analysis: The peak of the endotherm corresponds to the melting point. A sharp, single peak indicates high purity.

Role in Synthesis: The Origin of the Impurity

Understanding the origin of an impurity is crucial for controlling it. 4-Chloro-7-methoxyquinoline-6-carboxamide is not a degradation product but a key synthetic intermediate in the established manufacturing process for Lenvatinib. Its presence in the final API indicates an incomplete reaction or inefficient purification of the subsequent step.

Caption: Synthetic relationship of Impurity 8 to the Lenvatinib API.

This pathway shows that Impurity 8 is a direct precursor to the Lenvatinib molecule. Effective control requires monitoring the coupling reaction to ensure it goes to completion and validating the downstream purification steps to confirm the removal of any unreacted starting material.

Conclusion

While a definitive public data sheet on the physical properties of "Lenvatinib Impurity 8" (4-Chloro-7-methoxyquinoline-6-carboxamide) is not available, a robust scientific framework allows for its complete characterization. By employing a logical workflow of isolation, structural elucidation, and physical property determination, researchers can generate the critical data needed for process control, method validation, and regulatory filings. This guide provides the foundational protocols and expert rationale necessary to confidently approach the characterization of this, and indeed any, pharmaceutical impurity.

References

-

Pharmaffiliates. (n.d.). Lenvatinib-impurities. Retrieved from [Link]

-

Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lenvatinib Impurity F. PubChem. Retrieved from [Link]

-

Veeprho. (n.d.). Lenvatinib Impurity 8 | CAS 2380197-89-5. Retrieved from [Link]

-

SynZeal. (n.d.). Lenvatinib Impurity 8 | 417721-36-9. Retrieved from [Link]

-

Cleanchem. (n.d.). Lenvatinib Impurity 8 | CAS No: 417721-36-9. Retrieved from [Link]

- Google Patents. (2017). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.

Lenvatinib impurity 8 spectral data

Initiating Data Collection

I'm starting by leveraging Google's capabilities, zeroing in on "Lenvatinib impurity 8." I'm looking for its core chemical structure and the usual methods to analyze it, like NMR and MS, to build a solid foundational understanding.

Expanding Search Parameters

I've broadened my search parameters beyond initial Google queries. I am now actively pursuing pharmacopeial standards and regulatory guidelines, seeking authoritative information. My focus has shifted towards scientific literature and application notes on the synthesis, isolation, and characterization of Lenvatinib impurities, with careful attention to experimental details. My goal is a comprehensive technical guide, and I'm organizing collected information to create a structured approach.

Defining Scope and Structure

I'm now zeroing in on defining the structure and scope of the technical guide. My immediate focus is on crafting the introduction, laying out the importance of impurity profiling. Then, I'll dive into the specifics of impurity 8, covering its structure and genesis. I plan to use dedicated sections for each analytical technique, including detailed data presentation and interpretation.

An In-depth Technical Guide to the Discovery, Identification, and Characterization of Lenvatinib Impurities

Foreword: The Imperative of Purity in Targeted Cancer Therapy

Lenvatinib, a multi-kinase inhibitor, represents a significant advancement in the treatment of several aggressive cancers, including thyroid and hepatocellular carcinoma.[1] Its mechanism of action, targeting key signaling pathways like VEGF, FGF, PDGF, RET, and KIT, is a testament to the precision of modern targeted therapies.[2][3] However, the chemical complexity inherent in such a molecule means that the manufacturing process and subsequent storage can introduce impurities—unintended chemical entities that can potentially compromise the safety, efficacy, and stability of the final drug product.

For researchers and drug development professionals, a deep understanding of these impurities is not merely a regulatory hurdle but a scientific necessity. This guide provides a comprehensive, field-proven framework for the systematic discovery, identification, and characterization of impurities in Lenvatinib. We will move beyond rote protocols to explore the underlying causality of experimental choices, ensuring a robust and scientifically sound approach to impurity profiling that aligns with global regulatory standards.[4]

Understanding the Lenvatinib Impurity Landscape

Impurities are not a monolithic entity. They arise from diverse sources and possess varied chemical structures and toxicological profiles. A successful identification strategy begins with a logical classification based on origin, as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

-

Process-Related Impurities: These are substances that originate from the manufacturing process.[6] They include unreacted starting materials, intermediates, by-products from unintended side reactions, and reagents or catalysts. For Lenvatinib, a key intermediate is 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid amide (LVTN-1), which can persist as an impurity if the final urea formation step is incomplete.[7]

-

Degradation Products: These impurities form when the active pharmaceutical ingredient (API) or the formulated drug product degrades over time due to exposure to environmental factors like heat, light, humidity, or through interaction with excipients.[6][8] Lenvatinib is particularly susceptible to hydrolysis under acidic and basic conditions.[9]

-

Genotoxic Impurities (GTIs): A critical sub-class of impurities that can damage DNA and are potentially carcinogenic even at trace levels. Regulatory bodies mandate stringent control for GTIs, often requiring their limits to be set at or below the Threshold of Toxicological Concern (TTC).[2][10] Any impurity containing a structural alert for mutagenicity must be investigated with heightened scrutiny.

The Core Strategy: A Phased Approach to Impurity Profiling

A robust impurity profiling workflow is a multi-step, iterative process that combines predictive analysis with advanced analytical techniques. The goal is to create a comprehensive impurity profile that informs process optimization and the establishment of justified specifications.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. pmda.go.jp [pmda.go.jp]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fda.gov [fda.gov]

- 6. veeprho.com [veeprho.com]

- 7. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. tga.gov.au [tga.gov.au]

The Role of Lenvatinib Impurity 8 in Drug Development: From Synthesis to Control

An In-depth Technical Guide:

Executive Summary

The control of impurities is a non-negotiable cornerstone of active pharmaceutical ingredient (API) development, directly impacting the safety, efficacy, and regulatory approval of a drug. This guide provides a comprehensive technical analysis of Lenvatinib Impurity 8, a critical process intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib. We will dissect its identity, origin, and the multifaceted strategies required for its control, framed within the global regulatory landscape defined by the International Council for Harmonisation (ICH). This document serves as a practical blueprint for scientists, offering field-proven insights into analytical characterization, toxicological assessment, and strategic manufacturing controls essential for mitigating the risks associated with this key impurity.

The Imperative of Impurity Control in Lenvatinib Development

Lenvatinib is a potent receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, including thyroid and hepatocellular carcinoma.[1] Its mechanism of action involves targeting multiple signaling pathways implicated in tumorigenesis and angiogenesis.[2] The complex chemical synthesis required to produce Lenvatinib can give rise to various impurities, including unreacted starting materials, intermediates, by-products, and degradation products.[3][4]

From a regulatory and safety standpoint, impurities offer no therapeutic benefit and may present a safety risk.[5][6][7] Therefore, their presence in the final drug substance must be rigorously controlled. The ICH has established a comprehensive set of guidelines, primarily ICH Q3A(R2), that mandate the reporting, identification, and toxicological qualification of impurities above specific thresholds.[8][9][10] Adherence to these guidelines is not merely a compliance exercise; it is fundamental to ensuring patient safety and the overall quality of the pharmaceutical product.[11][12]

Unveiling Lenvatinib Impurity 8: A Critical Intermediate

Lenvatinib Impurity 8 is definitively identified as 4-chloro-7-methoxyquinoline-6-carboxamide .[13]

-

Chemical Name: 4-chloro-7-methoxyquinoline-6-carboxamide

-

CAS Number: 417721-36-9

-

Molecular Formula: C11H9ClN2O2

-

Molecular Weight: 236.66 g/mol

Based on established synthetic pathways for Lenvatinib, Impurity 8 is not a random by-product but a key starting material or intermediate.[1][3] It constitutes the quinoline core of the final Lenvatinib molecule. Its classification as a process-related impurity, specifically a starting material or intermediate, dictates the control strategy, which focuses on ensuring its efficient consumption in subsequent reaction steps and its removal during purification.

The Genesis of Impurity 8: A Synthetic Perspective

The synthesis of Lenvatinib typically involves a nucleophilic substitution reaction where the quinoline core (Impurity 8) is coupled with a substituted phenolic moiety.[3][14] The presence of Impurity 8 in the final API is therefore a direct result of an incomplete reaction or inefficient purification. Understanding this relationship is the first step in designing a robust control strategy.

Below is a diagram illustrating the logical relationship in the synthesis pathway.

Caption: Synthetic relationship of Impurity 8 to Lenvatinib API.

Regulatory Framework: Applying ICH Q3A(R2) Guidelines

The ICH Q3A(R2) guideline provides a clear framework for the control of organic impurities in new drug substances.[8][9][15] It establishes thresholds based on the maximum daily dose (MDD) of the drug. For Lenvatinib, with an MDD typically up to 24 mg, the thresholds are stringent. However, to provide a general framework applicable to many APIs, the table below uses the standard ICH thresholds for a drug with an MDD of ≤ 2 g/day .

| Threshold | ICH Q3A(R2) Limit (MDD ≤ 2 g/day ) | Causality and Required Action |

| Reporting | 0.05% | Impurities at or above this level must be reported in regulatory filings. This is the baseline for transparency. |

| Identification | 0.10% or 1.0 mg/day intake (whichever is lower) | The structure of any impurity exceeding this level must be determined. This is critical for assessing potential toxicity. |

| Qualification | 0.15% or 1.0 mg/day intake (whichever is lower) | A toxicological safety assessment is required to justify this level. Data must establish the biological safety of the impurity.[8][16] |

Table 1: ICH Q3A(R2) Thresholds and Actions.

For Lenvatinib Impurity 8, any amount detected above 0.05% in the final API must be documented. If it exceeds 0.10%, its identity must be confirmed. Crucially, if levels surpass 0.15%, a comprehensive safety qualification is mandatory to prove it is not harmful at that concentration.[16][17]

Analytical Characterization and Quantification Workflow

Accurate and precise analytical methods are essential for monitoring and controlling Lenvatinib Impurity 8.[18] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[19][20]

Workflow for Impurity Analysis

The logical workflow from sample preparation to data analysis is depicted below.

Caption: Standard workflow for HPLC analysis of Impurity 8.

Protocol: RP-HPLC Method for Lenvatinib Impurity 8 Quantification

This protocol is a representative method based on published literature and standard practices.[2][19] Method validation according to ICH Q2(R1) guidelines is required before implementation.

1. Objective: To quantify Lenvatinib Impurity 8 in Lenvatinib API using an isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

2. Materials and Reagents:

-

Lenvatinib API sample

-

Lenvatinib Impurity 8 Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Acetate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Deionized Water (18.2 MΩ·cm)

3. Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Methanol:Ammonium Acetate Buffer (e.g., 70:30 v/v), pH adjusted to 3.5 with Orthophosphoric Acid

-

Flow Rate: 0.6 mL/min

-

Column Temperature: Ambient (e.g., 25°C)

-

Detector Wavelength: 240 nm

-

Injection Volume: 20 µL

-

Run Time: Sufficient to elute both Lenvatinib and all relevant impurities (e.g., 10 minutes)

4. Preparation of Solutions:

-

Buffer Preparation: Prepare an aqueous solution of Ammonium Acetate (e.g., 10 mM). Adjust pH to 3.5 using dilute Orthophosphoric Acid.

-

Diluent: Prepare a mixture of Water and Methanol (e.g., 50:50 v/v).

-

Standard Solution Preparation: Accurately weigh and dissolve the Lenvatinib Impurity 8 Reference Standard in the diluent to achieve a final concentration at the specification limit (e.g., 0.15% of the sample concentration).

-

Sample Solution Preparation: Accurately weigh and dissolve the Lenvatinib API in the diluent to a known concentration (e.g., 0.5 mg/mL).

5. System Suitability:

-

Inject the standard solution five times.

-

The relative standard deviation (%RSD) of the peak area for Lenvatinib Impurity 8 should be ≤ 2.0%.

-

The tailing factor should be ≤ 2.0.

6. Procedure:

-

Inject the diluent (as a blank), followed by the standard solution, and then the sample solution into the chromatograph.

-

Record the chromatograms and integrate the peak corresponding to Impurity 8.

7. Calculation:

-

Calculate the percentage of Lenvatinib Impurity 8 in the API sample using the external standard method:

% Impurity = (Area_Impurity_Sample / Area_Impurity_Std) * (Conc_Std / Conc_Sample) * 100

Toxicological Risk Assessment and Qualification

If Lenvatinib Impurity 8 is consistently present in the API above the ICH identification threshold (0.10%), it must be qualified. Qualification is the process of acquiring and evaluating data to establish the biological safety of the impurity at the specified level.[8][16]

Causality behind Qualification: The primary concern is that an impurity could have its own pharmacological or toxicological effects, including potential genotoxicity (the ability to damage DNA).[5][6][21] Since Impurity 8 is a key intermediate, it has a significantly different structure from the final API and its safety cannot be assumed.

The decision-making process for qualification is outlined below.

Caption: Decision tree for the toxicological qualification of an impurity.

Strategic Control and Mitigation

The most effective strategy for managing Impurity 8 is to control it at its source through robust process chemistry and engineering.[4][7][22] Relying solely on final purification is inefficient and risky.

Key Control Strategies:

-

Starting Material Specification: Implement a stringent quality specification for Lenvatinib Impurity 8 if it is sourced externally. This includes setting a high purity requirement (e.g., >99.5%) and testing for any of its own potential impurities.

-

Process Optimization:

-

Stoichiometry: Optimize the molar ratio of reactants in the coupling step to ensure the complete consumption of Impurity 8.

-

Reaction Conditions: Fine-tune parameters like temperature, reaction time, and catalyst concentration to drive the reaction to completion and minimize side-product formation.[18]

-

-

In-Process Controls (IPCs): Implement IPCs using HPLC to monitor the disappearance of Impurity 8 during the reaction. The reaction should only be considered complete when the level of Impurity 8 is below a pre-defined limit.

-

Purification Techniques: Develop a robust purification process for the crude Lenvatinib API. Techniques like re-crystallization are highly effective at purging unreacted intermediates like Impurity 8 due to differences in solubility between the intermediate and the final product.[18]

Conclusion

Lenvatinib Impurity 8, or 4-chloro-7-methoxyquinoline-6-carboxamide, is not merely a contaminant but a fundamental building block in the synthesis of Lenvatinib. Its role as a key intermediate places it at the center of any effective impurity control strategy. A comprehensive approach, grounded in the principles of ICH guidelines, is essential. This involves understanding its synthetic origin, employing validated analytical methods for its precise quantification, performing rigorous toxicological assessments when necessary, and, most critically, implementing robust process controls to minimize its presence in the final drug substance. By integrating these scientific and regulatory principles, drug developers can ensure the quality and safety of Lenvatinib, delivering a safe and effective therapy to patients.

References

-

Pharmaffiliates. Lenvatinib-impurities. (No date available). [Link]

-

Eureka | Patsnap. Preparation methods of lenvatinib mesylate drug impurities. (No date available). [Link]

- Google Patents.

- Google Patents. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard. (Accessed January 2026).

-

Jacobson-Kram, D., & McGovern, T. (2007). Toxicological overview of impurities in pharmaceutical products. Advanced Drug Delivery Reviews, 59(1), 38-42. [Link]

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

-

Pharmaguideline. (2025). How To Control Impurities In Pharmaceuticals. [Link]

-

CMC Drug Product Development Regulatory Consulting Pharma. Toxicological overview of impurities in pharmaceutical products. (2006). [Link]

-

Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

-

Qingmu Pharmaceutical. (2024). Synthesis Methods of Lenvatinib Mesylate API. [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

Prashanthi, Y., et al. (2016). Method Development and Validation of Lenvatinib Drug by RP-HPLC in Pharmaceutical Drug Dosage Form. Indo American Journal of Pharmaceutical Sciences, 3(10). [Link]

-

SynZeal. Lenvatinib Impurity 8 | 417721-36-9. (No date available). [Link]

-

U.S. Food and Drug Administration. (2020). Q3A(R) Impurities in New Drug Substances. [Link]

-

Société Française de Toxicologie. (2014). Safety assessment of pharmaceutical impurities A “reflection” paper. [Link]

-

Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. [Link]

-

PubChem. HPLC method for analyzing lenvatinib mesylate and its preparation impurities and the use of impurities as reference standards - Patent CN-107305202-A. (Accessed January 2026). [Link]

-

Veeprho. Lenvatinib Impurity 8 | CAS 2380197-89-5. (No date available). [Link]

-

Drug Information Association. (2010). Toxicity of Impurities. [Link]

-

ResearchGate. (2018). Method development and validation of lenvatinib by HPLC and UV-Spectroscopy. [Link]

-

Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

-

International Journal of Pharmaceutical Investigation. (No date available). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

-

Pharma Focus Asia. (No date available). Toxicological Approaches to Deal with Out-of-specification Impurities. [Link]

-

IKEV. (No date available). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

-

PubChem. Lenvatinib Impurity F. (Accessed January 2026). [Link]

Sources

- 1. Synthesis and Application of Lenvatinib Mesylate_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. qingmupharm.com [qingmupharm.com]

- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]

- 5. Toxicological overview of impurities in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 7. veeprho.com [veeprho.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. fbpharmtech.com [fbpharmtech.com]

- 12. jpionline.org [jpionline.org]

- 13. Lenvatinib Impurity 8 | 417721-36-9 | SynZeal [synzeal.com]

- 14. CN104876864A - Preparation method of lenvatinib - Google Patents [patents.google.com]

- 15. ikev.org [ikev.org]

- 16. diaglobal.org [diaglobal.org]

- 17. pharmafocusasia.com [pharmafocusasia.com]

- 18. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]

- 19. iajps.com [iajps.com]

- 20. HPLC method for analyzing lenvatinib mesylate and its preparation impurities and the use of impurities as reference standards - Patent CN-107305202-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. archive.sftox.com [archive.sftox.com]

- 22. pharmaguru.co [pharmaguru.co]

Lenvatinib Impurity 8: A Technical Guide to Safety and Toxicological Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib, a multi-kinase inhibitor, is a critical therapeutic agent in the treatment of several cancers. As with any pharmaceutical compound, the control of impurities is paramount to ensure patient safety and product efficacy. This technical guide provides a comprehensive overview of the available safety and toxicological data for Lenvatinib Impurity 8. Due to the limited publicly accessible, specific toxicological studies on this particular impurity, this guide synthesizes information from regulatory assessments of Lenvatinib, general principles of impurity qualification, and analytical methodologies. The focus is on providing a framework for researchers and drug development professionals to understand the potential risks associated with Lenvatinib Impurity 8 and the strategies for its control.

Introduction to Lenvatinib and its Impurities

Lenvatinib is an oral tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors, and other kinases implicated in oncogenesis and angiogenesis.[1][2] Its efficacy in treating differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma is well-established.

The manufacturing process of Lenvatinib, like any synthetic chemical process, can result in the formation of impurities. These can be starting materials, by-products, intermediates, or degradation products.[3] The presence of such impurities, even in trace amounts, can potentially affect the safety and efficacy of the final drug product. Therefore, stringent control and characterization of these impurities are mandated by regulatory agencies worldwide.[3][4][5][6]

Identification and Chemical Profile of Lenvatinib Impurity 8

Lenvatinib Impurity 8 is chemically identified as 4-chloro-7-methoxyquinoline-6-carboxamide.[7]

| Parameter | Value | Source |

| Chemical Name | 4-chloro-7-methoxyquinoline-6-carboxamide | [7] |

| CAS Number | 417721-36-9 | |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [7] |

| Molecular Weight | 236.66 g/mol |

Regulatory Landscape and General Principles for Impurity Qualification

International Council for Harmonisation (ICH) guidelines provide a framework for the control of impurities in new drug substances and products.[3][4][5][6] The key guidelines, ICH Q3A(R2) and Q3B(R2), establish thresholds for reporting, identification, and qualification of impurities.

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level at which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which the biological safety of an impurity must be established.

For drug substances with a maximum daily dose of ≤ 2g/day, the qualification threshold for an unidentified impurity is the lower of 0.15% or 1.0 mg total daily intake.

Regulatory documents from the US Food and Drug Administration (FDA) and Japan's Pharmaceuticals and Medical Devices Agency (PMDA) concerning Lenvatinib discuss the assessment of various impurities.[2][8] While these documents refer to impurities with letter designations (e.g., "Impurity A," "Impurity B"), a direct public correlation to "Lenvatinib Impurity 8" is not available. Notably, the PMDA report mentions that a mutagenic impurity, "Impurity B," required re-examination of its acceptance criteria to mitigate genotoxicity risks.[2] This highlights the critical need for thorough toxicological evaluation of all impurities.

Available Safety and Toxicological Data

Direct and specific public domain toxicological studies for Lenvatinib Impurity 8 are limited. The safety assessment of such an impurity often relies on a combination of factors, including its structural relationship to the active pharmaceutical ingredient (API), its concentration in the final product, and data from genotoxicity assays.

A safety data sheet for Lenvatinib itself indicates that the API is harmful if swallowed, causes skin and eye irritation, and is suspected of damaging fertility.[9] While this information pertains to the parent compound, it underscores the potential for related structures to exhibit biological activity.

In the absence of specific data for Impurity 8, a precautionary approach is warranted. The potential for genotoxicity is a primary concern for any pharmaceutical impurity.

Analytical Methodologies for Detection and Quantification

The detection and quantification of Lenvatinib impurities are typically achieved using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS).[10][11][12] These methods are essential for monitoring the levels of Impurity 8 throughout the manufacturing process and in the final drug product.

A developed LC-MS/MS method for Lenvatinib and its related impurities in rat plasma demonstrates the feasibility of sensitive and specific quantification, which is crucial for pharmacokinetic and toxicological assessments.[12]

Exemplary Analytical Workflow

Caption: A generalized workflow for the analytical detection and quantification of Lenvatinib Impurity 8.

Risk Assessment and Control Strategy

A comprehensive risk assessment for Lenvatinib Impurity 8 should be conducted, considering its potential toxicological profile and its level in the drug product.

Risk Assessment Framework

Caption: A systematic approach to managing the risks associated with Lenvatinib Impurity 8.

The control strategy for Lenvatinib Impurity 8 should focus on:

-

Process Optimization: Modifying the synthetic route to minimize the formation of this impurity.

-

Purification: Implementing effective purification steps to remove the impurity to a level below the qualification threshold.

-

Specification Setting: Establishing a scientifically justified acceptance criterion for Impurity 8 in the drug substance and/or drug product.

Conclusion and Future Perspectives

While specific public data on the safety and toxicology of Lenvatinib Impurity 8 is scarce, a robust framework for its assessment and control can be established based on international regulatory guidelines and advanced analytical techniques. For drug development professionals, it is imperative to conduct thorough internal evaluations, including genotoxicity assessments, to ensure the safety of Lenvatinib-containing products. Further research into the toxicological profile of this and other Lenvatinib impurities would be beneficial to the scientific community and would further enhance patient safety.

References

-

Australian Public Assessment Report for Lenvatinib mesilate. Therapeutic Goods Administration (TGA).

-

Report on the Deliberation Results January 26, 2015. Pharmaceuticals and Medical Devices Agency (PMDA).

-

Lenvatinib-impurities. Pharmaffiliates.

-

206947Orig1s000. FDA.

-

HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard. Google Patents.

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.

-

Method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug. IAJPS.

-

Lenvatinib Impurity 8. Simson Pharma Limited.

-

Lenvatinib Impurity 8. SynZeal.

-

LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Bentham Science Publisher.

-

Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).

-

Quality Guidelines. ICH.

-

Safety Data Sheet - Lenvatinib. Cayman Chemical.

-

Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. FDA.

Sources

- 1. tga.gov.au [tga.gov.au]

- 2. pmda.go.jp [pmda.go.jp]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH Official web site : ICH [ich.org]

- 6. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]

- 7. Lenvatinib Impurity 8 | 417721-36-9 | SynZeal [synzeal.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents [patents.google.com]

- 11. iajps.com [iajps.com]

- 12. benthamscience.com [benthamscience.com]

Methodological & Application

Lenvatinib impurity 8 analytical method development

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is Lenvatinib, particularly impurity 8, and the analytical methods used to identify and measure both. HPLC and UPLC are top of mind for this initial phase. I'm aiming for a comprehensive data set.

Expanding Search Parameters

Developing Analytical Framework

HPLC method for Lenvatinib impurity 8 analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Lenvatinib Impurity 8

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the separation and quantification of Lenvatinib Impurity 8 from the active pharmaceutical ingredient (API), Lenvatinib, using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering in-depth rationale for methodological choices and a complete validation framework based on International Council for Harmonisation (ICH) guidelines.

Introduction: The Criticality of Impurity Profiling for Lenvatinib

Lenvatinib, marketed as Lenvima®, is a potent multi-kinase inhibitor used in the treatment of various aggressive cancers, including thyroid, renal, and hepatocellular carcinomas.[1][2] Its mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors and other receptor tyrosine kinases involved in tumorigenesis and angiogenesis.[2]

The chemical synthesis and storage of Lenvatinib mesylate can lead to the formation of related substances or impurities. Regulatory bodies worldwide, guided by standards such as the ICH Q3A(R2) guidelines, mandate the identification and control of impurities in new drug substances to ensure patient safety and product efficacy. Impurities, even at trace levels, can impact the drug's safety profile or reduce its therapeutic effectiveness.

This application note focuses specifically on Lenvatinib Impurity 8 , chemically identified as 4-Chloro-7-methoxyquinoline-6-carboxamide .[3] This compound is a key process-related impurity or potential degradant that must be monitored. The development of a robust, specific, and validated analytical method is therefore not merely a procedural requirement but a cornerstone of ensuring the quality and safety of Lenvatinib.

Methodological Rationale: A Scientist's Perspective

The selection of an analytical method is a deliberate process guided by the physicochemical properties of the analyte and the impurity. A successful separation hinges on exploiting the differences between these molecules.

2.1. The Choice of Reverse-Phase Chromatography

Lenvatinib is a relatively complex molecule with both hydrophobic (aromatic rings) and hydrophilic (amide, ether) functionalities. Impurity 8 is a smaller, less substituted precursor or fragment of the main Lenvatinib structure.[3] This inherent difference in their overall polarity makes Reverse-Phase HPLC (RP-HPLC) the ideal separation mode. A non-polar stationary phase (like C18) will interact differently with the API and the impurity, allowing for their differential retention and elution when a polar mobile phase is used.

2.2. Gradient Elution: The Key to Resolution and Efficiency

While an isocratic method (constant mobile phase composition) can be simpler, it often fails to provide adequate separation for a main component and its trace-level impurities within a reasonable timeframe. A gradient elution strategy was chosen for this method. By systematically increasing the proportion of the organic solvent (Mobile Phase B) over the course of the analysis, we can effectively elute both the earlier, more polar impurities and the later, more retained Lenvatinib peak with optimal sharpness and resolution. This approach is superior for separating components with varying polarities and is crucial for a stability-indicating method where various unknown degradants might appear.[4]

2.3. Detector Selection: The Power of Photodiode Array (PDA)

Both Lenvatinib and Impurity 8 contain chromophoric quinoline ring systems, making them suitable for UV detection. Several reported methods utilize wavelengths between 240 nm and 310 nm.[5][6][7] A Photodiode Array (PDA) detector is specified in this protocol. Unlike a standard UV detector, a PDA captures the entire UV-Vis spectrum for each point in the chromatogram. This provides two significant advantages:

-

Optimal Wavelength Selection: It allows for the selection of the most sensitive wavelength for all components post-analysis.

-

Peak Purity Analysis: It enables the assessment of peak purity, which is a critical requirement for a validation-ready method, ensuring that a single chromatographic peak corresponds to a single component.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where adherence to the specified steps ensures reproducible and reliable results.

3.1. Instrumentation and Reagents

-

Instrumentation:

-

HPLC System equipped with a binary or quaternary gradient pump, degasser, autosampler, and a column thermostat.

-

Photodiode Array (PDA) Detector.

-

Chromatography Data System (CDS) for data acquisition and processing (e.g., Empower™, Chromeleon™).

-

-

Chemicals and Reagents:

-

Lenvatinib Mesylate Reference Standard (CRS)

-

Lenvatinib Impurity 8 Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Phosphate Monobasic (KH₂PO₄) (Analytical Grade)

-

Ortho-phosphoric Acid (Analytical Grade)

-

Water (HPLC or Milli-Q grade)

-

3.2. Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

| Parameter | Recommended Setting | Rationale |

| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | C18 chemistry provides excellent retention for Lenvatinib. The specified column offers good peak shape and durability across a range of pH values. |

| Mobile Phase A | 0.01M KH₂PO₄ buffer, pH adjusted to 3.2 with H₃PO₄ | A buffered aqueous phase controls the ionization state of the analytes, leading to consistent retention times and improved peak symmetry.[6] |

| Mobile Phase B | Acetonitrile | A common, effective organic modifier providing good separation efficiency and low UV cutoff. |

| Gradient Program | Time (min) | % Mobile Phase B |

| 0.0 | 30 | |

| 15.0 | 70 | |

| 20.0 | 70 | |

| 22.0 | 30 | |

| 25.0 | 30 | |